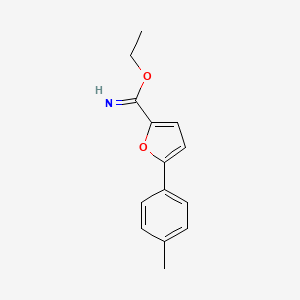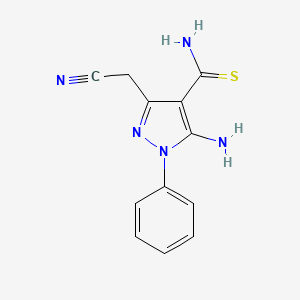
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide typically involves the reaction of malononitrile dimer with hydrazine to form 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. This intermediate is then reacted with phenyl isothiocyanate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with β-diketones and dibenzalacetone to form pyrazolo[1,5-a]pyrimidine derivatives.
Substitution Reactions: It can undergo substitution reactions with various electrophiles, leading to the formation of different substituted pyrazole derivatives.
Common Reagents and Conditions
Phenyl Isothiocyanate: Used in the synthesis of the compound.
β-Diketones and Dibenzalacetone: Used in condensation reactions.
Basic Conditions: Often required for the reactions to proceed efficiently.
Major Products Formed
Pyrazolo[1,5-a]pyrimidine Derivatives: Formed through condensation reactions.
Substituted Pyrazole Derivatives: Formed through substitution reactions.
Scientific Research Applications
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antiviral activities.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It also binds to specific receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: A closely related compound used as an intermediate in the synthesis of the target compound.
Pyrazolo[1,5-a]pyrimidine Derivatives: Formed through condensation reactions with similar structures and biological activities.
Uniqueness
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and medicinal chemistry .
Properties
CAS No. |
61414-21-9 |
|---|---|
Molecular Formula |
C12H11N5S |
Molecular Weight |
257.32 g/mol |
IUPAC Name |
5-amino-3-(cyanomethyl)-1-phenylpyrazole-4-carbothioamide |
InChI |
InChI=1S/C12H11N5S/c13-7-6-9-10(12(15)18)11(14)17(16-9)8-4-2-1-3-5-8/h1-5H,6,14H2,(H2,15,18) |
InChI Key |
VSAFTGSVUGCUGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C(=S)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


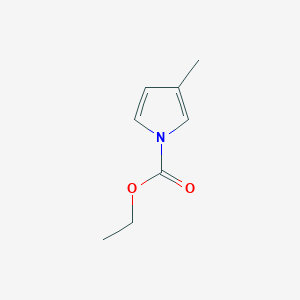
![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)
![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
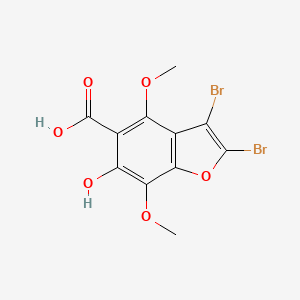
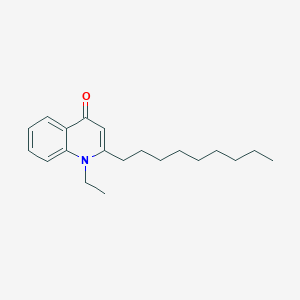
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)
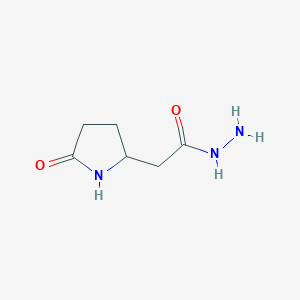
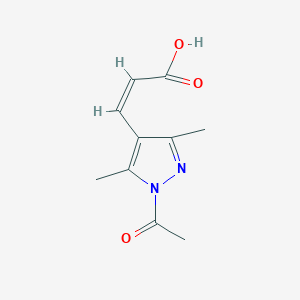
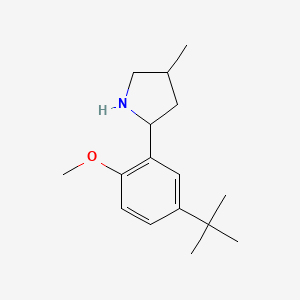
![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)

